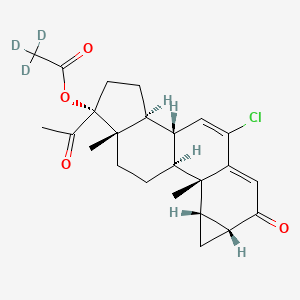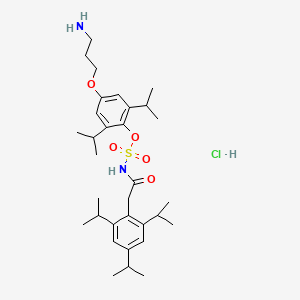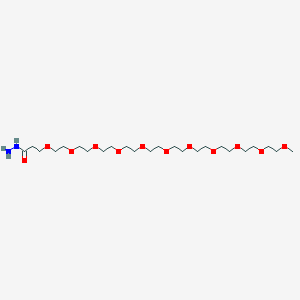
PI3K-IN-34
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K-IN-34 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) family, which plays a crucial role in cellular signaling pathways. The PI3K family is involved in various cellular processes, including cell growth, division, migration, and survival. Aberrant activation of the PI3K signaling pathway is often associated with cancer progression, making PI3K inhibitors a significant focus in oncology research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PI3K-IN-34 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process often requires optimization of reaction conditions, purification methods, and quality control measures to ensure the compound meets regulatory standards for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: PI3K-IN-34 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity as a PI3K inhibitor .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives and analogs that are tested for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
PI3K-IN-34 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PI3K signaling pathway and its role in cellular processes. In biology, this compound is used to investigate the molecular mechanisms underlying cancer progression and to identify potential therapeutic targets .
In medicine, this compound is being explored as a potential treatment for various cancers, including breast cancer and hematologic malignancies. Its ability to selectively inhibit PI3K activity makes it a promising candidate for targeted cancer therapy . Additionally, this compound has applications in the pharmaceutical industry, where it is used in drug discovery and development to identify new therapeutic agents .
Mécanisme D'action
PI3K-IN-34 exerts its effects by inhibiting the activity of the PI3K enzyme, which is involved in the phosphorylation of phosphatidylinositol lipids. This inhibition disrupts the PI3K signaling pathway, leading to decreased cell growth, division, and survival. The molecular targets of this compound include the catalytic subunits of PI3K, which are responsible for its enzymatic activity .
The inhibition of PI3K activity by this compound also affects downstream signaling pathways, such as the AKT and mammalian target of rapamycin (mTOR) pathways, which play critical roles in cellular metabolism and survival. By targeting these pathways, this compound can effectively inhibit tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Several other PI3K inhibitors are similar to PI3K-IN-34, including alpelisib, taselisib, and idelalisib. These compounds also target the PI3K signaling pathway and are used in cancer research and therapy .
Uniqueness: this compound is unique in its selectivity and potency as a PI3K inhibitor. It has been shown to have a higher therapeutic index compared to other PI3K inhibitors, meaning it can effectively inhibit PI3K activity with fewer side effects. This makes this compound a promising candidate for further development as a targeted cancer therapy .
Propriétés
Formule moléculaire |
C23H22N6O3 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-4-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H22N6O3/c1-31-19-7-5-17(6-8-19)21-20(14-24)22(29-9-11-32-12-10-29)27-23(26-21)28-25-15-16-3-2-4-18(30)13-16/h2-8,13,15,30H,9-12H2,1H3,(H,26,27,28)/b25-15+ |
Clé InChI |
AOESDOSNOQSBDO-MFKUBSTISA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N/N=C/C3=CC(=CC=C3)O)N4CCOCC4)C#N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)NN=CC3=CC(=CC=C3)O)N4CCOCC4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)





